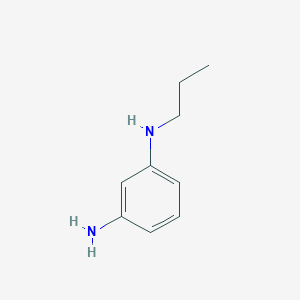

1-N-propylbenzene-1,3-diamine

Übersicht

Beschreibung

1-N-propylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is characterized by a benzene ring substituted with a propyl group and two amine groups at the 1 and 3 positions. It is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

The synthesis of 1-N-propylbenzene-1,3-diamine can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene followed by reduction and amination steps . The general steps are as follows:

Friedel-Crafts Acylation: Benzene reacts with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form propylbenzene.

Reduction: The propylbenzene is then subjected to reduction conditions to introduce the amine groups. This can be achieved using reagents like lithium aluminum hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-N-propylbenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can undergo nitration, sulfonation, or halogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

1-N-propylbenzene-1,3-diamine serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex aromatic compounds through various reactions, such as:

- Electrophilic Aromatic Substitution : The benzene ring can undergo nitration, sulfonation, or halogenation.

- Reduction Reactions : The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of various amine derivatives.

- Oxidation Reactions : It can be oxidized to form quinones or other derivatives using agents like potassium permanganate.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Electrophilic Substitution | Introduction of substituents on the aromatic ring | Nitro derivatives, sulfonated products |

| Reduction | Conversion to amines or alcohols | Reduced amine derivatives |

| Oxidation | Formation of quinones or other oxidized compounds | Quinone derivatives |

Biological Applications

Biochemical Research

In biochemical research, this compound is used to study enzyme interactions and protein modifications. Its amine groups facilitate hydrogen bonding and electrostatic interactions with enzyme active sites, influencing their activity. This property is particularly valuable in drug design and development.

Case Study: Enzyme Interaction

A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was attributed to its ability to form stable complexes with the enzyme's active site, showcasing its potential as a lead compound in drug discovery.

Medicinal Applications

Pharmaceutical Development

Research into the pharmaceutical applications of this compound reveals its potential as a therapeutic agent. Its structural properties allow for modifications that can lead to the development of new drugs targeting various diseases. For instance:

- Anticancer Agents : Modifications of this compound have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Studies indicate its effectiveness against certain bacterial strains, suggesting potential use in antibiotic formulations .

Table 2: Medicinal Properties and Potential Applications

| Application Type | Description | Potential Use |

|---|---|---|

| Anticancer | Inhibits cancer cell growth | Chemotherapeutic agents |

| Antimicrobial | Effective against specific bacteria | Antibiotic formulations |

Industrial Applications

Dyes and Polymers

In industrial settings, this compound is utilized in the production of dyes and polymers. Its ability to interact with various substrates makes it a valuable component in formulations requiring high stability and performance.

Case Study: Polymer Production

A recent study highlighted the use of this compound in synthesizing polyamides and polyimides. These polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized with other diamines .

Table 3: Industrial Applications

| Industry | Application | Benefits |

|---|---|---|

| Dye Manufacturing | Used as an intermediate for dye synthesis | Improved colorfastness |

| Polymer Production | Component in polyamide and polyimide synthesis | Enhanced stability |

Wirkmechanismus

The mechanism of action of 1-N-propylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The benzene ring provides a hydrophobic environment that can interact with hydrophobic pockets in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

1-N-propylbenzene-1,3-diamine can be compared with other similar compounds such as:

1-N-ethylbenzene-1,3-diamine: Similar structure but with an ethyl group instead of a propyl group.

1-N-methylbenzene-1,3-diamine: Contains a methyl group instead of a propyl group.

1-N-butylbenzene-1,3-diamine: Features a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific propyl substitution, which can influence its reactivity and interactions compared to its ethyl, methyl, or butyl counterparts .

Biologische Aktivität

1-N-Propylbenzene-1,3-diamine, also known as 1-N-propyl-3-aminobenzene, is an organic compound characterized by the presence of a propyl group and two amine functional groups attached to a benzene ring. Its structure suggests potential biological activity, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- Aromatic Ring : Provides stability and potential for electrophilic substitution reactions.

- Amine Groups : Contribute to reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activity due to the presence of its amine groups. Compounds with similar structures have been investigated for various pharmacological properties.

The biological activity of this compound may involve:

- Enzyme Inhibition : Interaction with enzymes through hydrogen bonding and electrostatic interactions.

- Receptor Binding : Potential to bind to specific receptors due to its structural features.

Case Studies and Research Findings

Several studies have explored the biological implications of diamines similar to this compound:

- Antitumor Activity : A study demonstrated that diamines can inhibit tumor cell proliferation by inducing apoptosis through nitric oxide (NO) release mechanisms. This suggests that this compound may have similar effects .

- Antimicrobial Properties : Research on related compounds has shown that certain diamines exhibit antimicrobial activity against various pathogens. The presence of the propyl group may enhance membrane permeability, increasing efficacy .

- Neuroprotective Effects : Some studies indicate that amine-containing compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Aminobenzene | Simple amine | Moderate antibacterial properties |

| 3-Aminobenzene | Similar amine structure | Notable for neuroprotective effects |

| 5-Fluoro-1-N-propylbenzene-1,2-diamine | Fluorinated version; increased lipophilicity | Enhanced binding affinity in drug design |

| 2-Aminobenzylamine | Different substitution pattern | Exhibits cytotoxic effects against cancer cells |

Eigenschaften

IUPAC Name |

3-N-propylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXISGCAONOYOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475739 | |

| Record name | 1-N-propylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155525-49-8 | |

| Record name | 1-N-propylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.